molecular formula C16H20F3NO3 B2654241 N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethyl)benzamide CAS No. 2034538-44-6

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2654241
CAS No.: 2034538-44-6
M. Wt: 331.335
InChI Key: FCPUWEDCADQBAE-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethyl)benzamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the oxan-4-yl group and its subsequent attachment to the benzamide core. The trifluoromethyl group is introduced using trifluoromethylation reactions, which can be achieved through various methods, including radical trifluoromethylation . The reaction conditions often involve the use of specific catalysts and reagents to ensure the efficient formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the benzamide group can produce amines.

Scientific Research Applications

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or receptors, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO3/c17-16(18,19)13-4-2-1-3-12(13)15(22)20-8-5-14(21)11-6-9-23-10-7-11/h1-4,11,14,21H,5-10H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPUWEDCADQBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)C2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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